molecular formula C23H35N3O5 B12700460 Lisinopril ethyl ester CAS No. 85955-58-4

Lisinopril ethyl ester

Cat. No.: B12700460
CAS No.: 85955-58-4
M. Wt: 433.5 g/mol
InChI Key: AWWHRFHKCVLCJX-UFYCRDLUSA-N
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Description

Lisinopril ethyl ester is a derivative of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension, heart failure, and myocardial infarction . This compound is a prodrug that is converted into the active form, lisinopril, in the body. This compound is of significant interest due to its potential to improve the bioavailability and pharmacokinetic properties of lisinopril.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lisinopril ethyl ester typically involves the esterification of lisinopril with ethanol. One common method involves the reaction of lisinopril with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lisinopril ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lisinopril ethyl ester has several scientific research applications:

Mechanism of Action

Lisinopril ethyl ester exerts its effects by being converted into lisinopril in the body. Lisinopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, lisinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lisinopril ethyl ester is unique in its potential to improve the bioavailability and pharmacokinetic properties of lisinopril. Unlike some other ACE inhibitors, lisinopril itself is not a prodrug, but its ethyl ester form can enhance its absorption and effectiveness .

Properties

CAS No.

85955-58-4

Molecular Formula

C23H35N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H35N3O5/c1-2-31-23(30)19(14-13-17-9-4-3-5-10-17)25-18(11-6-7-15-24)21(27)26-16-8-12-20(26)22(28)29/h3-5,9-10,18-20,25H,2,6-8,11-16,24H2,1H3,(H,28,29)/t18-,19-,20-/m0/s1

InChI Key

AWWHRFHKCVLCJX-UFYCRDLUSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCN)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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